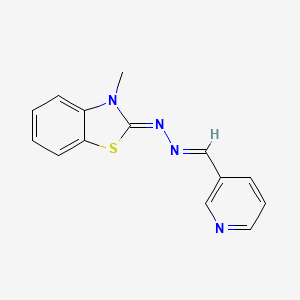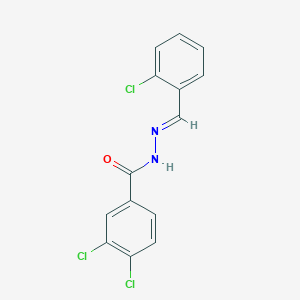![molecular formula C15H16F3N3O2 B5537577 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)
1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol" belongs to a class of compounds known as 1,3,4-oxadiazoles. These compounds are of significant interest due to their biological activities and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to "1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol" typically involves multiple steps, starting from organic acids that are converted into esters, hydrazides, and then to the desired oxadiazole derivatives. This process often employs reagents like sodium hydride and solvents like N,N-dimethylformamide (DMF) (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is usually characterized using modern spectroscopic techniques. These compounds are known for their stable oxadiazole ring, which contributes to their chemical properties (Kumara et al., 2017).
Chemical Reactions and Properties
1,3,4-oxadiazole compounds often demonstrate reactivity towards various reagents and can undergo transformations into different derivatives, which can influence their biological activities. Their chemical properties are largely defined by the oxadiazole ring and the substituents attached to it (Tyrkov, 2006).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are often determined by X-ray diffraction studies and other analytical methods. These properties are crucial for understanding the stability and applicability of these compounds (Kritchenkov et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the oxadiazole core and the functional groups attached. These properties are key to their potential applications in various fields, such as material science or pharmaceuticals (Zhang et al., 2005).
Scientific Research Applications
Antimicrobial Applications
Several studies have explored the antimicrobial properties of compounds related to 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol. For instance, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides and 1,3,4-oxadiazol substitutions have shown moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). These findings underscore the potential of 1,2,4-oxadiazole derivatives in developing new antimicrobial agents.
Anticancer Applications
Compounds structurally related to 1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol have been evaluated for their anticancer potential. For example, a study identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through caspase- and cell-based high-throughput screening assay, highlighting its activity against several breast and colorectal cancer cell lines (Zhang et al., 2005). This indicates the relevance of exploring 1,2,4-oxadiazole derivatives for anticancer therapy.
Synthesis and Evaluation for Biological Activities
The synthesis and biological evaluation of derivatives of 1,2,4-oxadiazole and piperidine have been a significant area of research. These studies not only aim at synthesizing novel compounds but also at evaluating their biological activities to identify potential therapeutic applications. For instance, the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents provide insights into the therapeutic potential of these compounds (Rehman et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Its trifluoromethyl group may enhance its metabolic stability and bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
properties
IUPAC Name |
1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c16-15(17,18)11-5-3-10(4-6-11)14-19-13(23-20-14)9-21-7-1-2-12(22)8-21/h3-6,12,22H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBZHCOJWWBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)


![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)